Rhinacanthone

Description

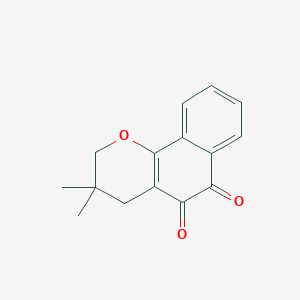

Structure

2D Structure

3D Structure

Properties

CAS No. |

171522-36-4 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

3,3-dimethyl-2,4-dihydrobenzo[h]chromene-5,6-dione |

InChI |

InChI=1S/C15H14O3/c1-15(2)7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |

InChI Key |

GAQRLJKQPBBUSK-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |

Canonical SMILES |

CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |

Other CAS No. |

171522-36-4 |

Synonyms |

3,4-dihydro-3,3-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione rhinacanthone |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Structural Elucidation of Rhinacanthone

Strategic Approaches to Plant Material Sourcing and Pre-processing for Rhinacanthone Extraction

The initial and critical phase in the isolation of this compound involves the careful sourcing and preparation of the plant material, primarily from Rhinacanthus nasutus. The leaves, roots, and stems of this plant are known to contain this compound and other related naphthoquinones. oup.complantsjournal.com

For optimal yield, plant materials are typically collected during specific periods, such as the flowering season, as the concentration of secondary metabolites can fluctuate. plantsjournal.com For instance, one study noted that the highest content of total rhinacanthins in the roots and leaves of R. nasutus was observed when harvested in September. researchgate.net Following collection, the plant parts are authenticated, and voucher specimens are often deposited in a herbarium for reference. plantsjournal.com

The pre-processing of the plant material is a crucial step to ensure the efficiency of the subsequent extraction. The collected plant parts, such as the leaves, are thoroughly cleaned and then dried. plantsjournal.comphytopharmajournal.com Shade drying for a period of about two weeks is a common practice to prevent the degradation of thermolabile compounds. botanyjournals.com After drying, the material is ground into a fine or moderately coarse powder. plantsjournal.combotanyjournals.com This process increases the surface area of the plant material, facilitating better solvent penetration and, consequently, a more efficient extraction of this compound.

Optimization of Extraction Techniques for Maximal this compound Yield

The extraction process is a pivotal step in isolating this compound. Researchers have explored various techniques, from conventional methods to more advanced, greener alternatives, to maximize the yield and purity of the target compound.

Comparative Analysis of Conventional and Microwave-Assisted Extraction (MAE) Methodologies

Conventional extraction methods like maceration and Soxhlet extraction have been traditionally used for obtaining this compound. plantsjournal.compsu.ac.th Maceration involves soaking the plant material in a solvent for an extended period, while the Soxhlet apparatus allows for continuous extraction with a heated solvent. plantsjournal.compsu.ac.th For example, a study reported using a hot continuous Soxhlet apparatus with ethanol (B145695) to extract compounds from powdered R. nasutus leaves for six hours. plantsjournal.com

In recent years, Microwave-Assisted Extraction (MAE) has emerged as a more efficient and environmentally friendly alternative. psu.ac.thnih.gov MAE utilizes microwave energy to heat the solvent and plant tissue, which accelerates the extraction process. nih.govphcogrev.com This technique offers several advantages, including shorter extraction times, reduced solvent consumption, and higher extraction rates. nih.gov A study comparing MAE with conventional methods like maceration and heat-assisted extraction found MAE to be a suitable method for extracting rhinacanthin-C, a related compound, suggesting its potential for this compound extraction as well. psu.ac.th The efficiency of MAE is attributed to the direct and rapid heating of the solvent and plant matrix, leading to the disruption of cell walls and enhanced release of phytochemicals. mdpi.com

Interactive Data Table: Comparison of Extraction Methodologies

| Method | Principle | Advantages | Disadvantages | Reported Application for Rhinacanthus nasutus |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment. | Time-consuming, may result in lower yield compared to other methods. | Used for preparing rhinacanthin-C enriched extracts. psu.ac.th |

| Soxhlet Extraction | Continuous extraction with a cycling heated solvent. | Efficient for exhaustive extraction. | Requires larger volumes of solvent, potential for thermal degradation of compounds. | Employed for extracting compounds from R. nasutus leaves using ethanol. plantsjournal.com |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant matrix, accelerating extraction. | Rapid extraction, reduced solvent consumption, higher efficiency. nih.gov | Requires specialized equipment. | Determined as a suitable method for rhinacanthin-C extraction. psu.ac.th |

Selection and Performance Evaluation of Green Solvents in this compound Extraction

The choice of solvent is critical for the selective and efficient extraction of this compound. While traditional organic solvents have been effective, there is a growing emphasis on the use of "green solvents" to minimize environmental impact. nih.govresearchgate.net Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. chemmethod.commdpi.com

Interactive Data Table: Evaluation of Solvents for this compound Extraction

| Solvent | Type | Performance in Rhinacanthus nasutus Extraction | Rationale for Use | Reference |

|---|---|---|---|---|

| Ethanol | Green Solvent | Effective for extracting flavonoids and other compounds. researchgate.net | Bio-based, low toxicity. chemmethod.com | psu.ac.th, researchgate.net |

| Methanol (B129727) | Conventional Solvent | Gives a high yield of crude extract but with a lower total rhinacanthin content. psu.edu | Effective at solubilizing a wide range of compounds. | oup.com, psu.edu |

| Ethyl Acetate | Conventional Solvent | Provides a lower yield of crude extract but with the highest content of total rhinacanthins. researchgate.netpsu.edu | Good selectivity for rhinacanthins. | psu.edu, researchgate.net |

| Ethanol/Glycerol (B35011) Solution | Green Solvent Mixture | A 25% v/v glycerol in ethanol solution was found suitable for enriching rhinacanthin-C. psu.ac.th | Green solvents with good solubilizing capacity. psu.ac.th | psu.ac.th |

| Supercritical CO2 | Green Solvent | Used in supercritical fluid extraction for high efficiency and environmental friendliness. google.com | Non-toxic, non-flammable, and easily removable. nih.gov | google.com |

High-Resolution Chromatographic Separation and Purification Protocols

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, high-resolution chromatographic techniques are essential for the isolation and purification of this compound.

Application of Preparative Liquid Chromatography for this compound Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying specific compounds from a complex mixture. ijcpa.in This method is scalable and allows for the collection of fractions containing the compound of interest at a high purity. emerypharma.com In the context of this compound isolation, Prep-HPLC is used as a crucial step to separate it from other closely related rhinacanthins and other constituents present in the extract. peerj.com

The process typically involves using a reversed-phase column, such as a C18 column, and a suitable mobile phase to achieve separation. emerypharma.com Isocratic methods, where the mobile phase composition remains constant, can be employed for a quick initial cleanup, offering advantages in terms of reduced run time and solvent usage. waters.com The fractions collected from the Prep-HPLC are then analyzed to confirm the presence and purity of this compound.

Quantitative and Qualitative Analysis via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for both the qualitative and quantitative analysis of this compound in various extracts. psu.edupsu.ac.th A validated HPLC method allows for the accurate determination of the this compound content, which is crucial for the standardization of herbal extracts. psu.edu

A typical HPLC analysis for this compound and related compounds involves a reversed-phase column, such as a TSK-gel ODS-80Ts column, and a mobile phase often consisting of a mixture of methanol and an aqueous acid, like 5% acetic acid. psu.edupsu.ac.th The detection is commonly performed using a UV detector at a wavelength where the compounds exhibit strong absorbance, such as 254 nm. psu.edupsu.ac.th The method is validated for parameters like linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. psu.edu The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. psu.edu

Interactive Data Table: HPLC Parameters for Rhinacanthin Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | TSK-gel ODS-80Ts (5 µm, 4.6 x 150 mm i.d.) | Reversed-phase separation of rhinacanthins. | psu.edu |

| Mobile Phase | Methanol and 5% aqueous acetic acid (80:20, v/v) | Elution of rhinacanthins with good resolution. | psu.edu |

| Flow Rate | 1 mL/min | Controls the speed of the mobile phase through the column. | psu.ac.th |

| Detection Wavelength | 254 nm | Wavelength at which rhinacanthins have significant UV absorbance. | psu.edu, psu.ac.th |

| Injection Volume | 20 µL | The amount of sample introduced into the HPLC system. | psu.ac.th |

| Column Temperature | 25°C | Maintained for consistent and reproducible separation. | psu.ac.th |

Utilization of Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Fractionation

Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are indispensable tools in the fractionation of crude plant extracts to isolate this compound. google.comresearchgate.net These techniques offer a rapid and efficient means of separating compounds based on their differential partitioning between a stationary phase and a mobile phase. e-bookshelf.de

HPTLC, in particular, provides superior separation power and reproducibility due to the use of optimized coating materials with finer particle sizes. wikipedia.org This enhanced resolution is critical for separating this compound from other closely related naphthoquinones and various phytochemicals present in the extract. wikipedia.orgresearchgate.net The process involves applying the concentrated extract onto an HPTLC plate, which is then developed in a chamber containing a suitable mobile phase. The choice of the mobile phase, often a mixture of solvents, is optimized to achieve maximum separation of the target compound. nih.gov For instance, a mobile phase system of chloroform, ethyl acetate, methanol, and formic acid in a specific ratio has been effectively used for separating similar compounds. nih.gov The separated compounds appear as distinct spots on the plate, and the spot corresponding to this compound can be identified by comparing its retention factor (Rf) value with that of a known standard.

The advantages of HPTLC in this context include:

High Sample Capacity: A large number of samples can be analyzed simultaneously on a single plate. e-bookshelf.de

Speed and Efficiency: The separation process is generally fast, with shorter analysis times compared to other chromatographic methods. researchgate.net

Minimal Sample Preparation: Crude extracts can often be analyzed with minimal cleanup, streamlining the isolation workflow. e-bookshelf.de

Once the fractions containing this compound are identified via HPTLC, they are collected for further purification, often using column chromatography, before undergoing detailed structural elucidation. nih.gov

Comprehensive Spectroscopic and Spectrometric Characterization of this compound

Following isolation, a combination of spectroscopic and spectrometric techniques is employed to confirm the identity and elucidate the precise structure of this compound.

Integration of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. pg.edu.pl For this compound, MS analysis provides the exact molecular mass, which is a fundamental piece of information for structural determination. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). wikipedia.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. wikipedia.orglcms.cz The resulting fragmentation pattern is highly characteristic of the molecule's structure. gentechscientific.com By analyzing the masses of the fragment ions, researchers can deduce the connectivity of atoms and identify key structural motifs within the this compound molecule. wikipedia.orggentechscientific.com This information is invaluable for confirming the proposed structure and distinguishing it from other isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in the this compound molecule. researchgate.net The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. mdpi.com Each type of bond (e.g., C=O, O-H, C-H, C=C) vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a molecular fingerprint. nih.gov

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its naphthoquinone core and any associated functional groups. For example, the presence of carbonyl (C=O) groups, hydroxyl (-OH) groups, and aromatic carbon-carbon double bonds (C=C) can be readily identified from the positions and intensities of the absorption peaks. researchgate.net This information provides direct evidence for the key functional groups, which is essential for piecing together the complete molecular structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound. wikipedia.orguoa.gr This technique provides detailed information about the carbon-hydrogen framework of the molecule. libretexts.org The most common types of NMR used are ¹H (proton) and ¹³C (carbon-13) NMR. ebsco.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). ebsco.comvanderbilt.edu The integration of the signals reveals the relative number of protons of each type.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule and provides information about their chemical environment. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. mdpi.com

COSY: Identifies protons that are coupled to each other, revealing adjacent protons in the structure.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire molecular skeleton.

Through the careful analysis of these NMR spectra, the complete and unambiguous structural assignment of this compound can be achieved. nih.govorientaljphysicalsciences.org

UV-Visible Spectrophotometry for Chromophore Analysis

UV-Visible spectrophotometry is used to analyze the electronic transitions within a molecule and provides information about the chromophoric system. msu.edu A chromophore is the part of a molecule responsible for absorbing light in the UV-visible region. researchgate.netgpatindia.com For this compound, the conjugated system of the naphthoquinone ring system acts as a strong chromophore.

The UV-visible spectrum of this compound will exhibit characteristic absorption maxima (λmax) at specific wavelengths. upi.edu The position and intensity of these absorption bands are indicative of the extent of conjugation and the types of electronic transitions occurring (e.g., π→π* and n→π* transitions). kvmwai.edu.in This data is useful for confirming the presence of the naphthoquinone chromophore and can be compared with data from known compounds to aid in its identification. researchgate.net

Table of Spectroscopic and Chromatographic Data for this compound

| Technique | Parameter | Observed Data/Interpretation |

|---|---|---|

| HPTLC | Rf value | Dependent on the specific mobile and stationary phase used; compared with a standard for identification. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Provides the molecular weight of this compound. |

| Fragmentation Pattern | Characteristic fragments reveal structural components of the molecule. | |

| FTIR Spectroscopy | Wavenumber (cm⁻¹) | Peaks indicate the presence of functional groups such as C=O (carbonyl), O-H (hydroxyl), and C=C (aromatic). |

| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) | Signals correspond to different types of protons in the molecule. |

| Coupling Constants (J, Hz) | Reveals connectivity between adjacent protons. | |

| ¹³C NMR Spectroscopy | Chemical Shift (δ, ppm) | Signals correspond to the different carbon atoms in the molecule. |

| UV-Visible Spectrophotometry | λmax (nm) | Absorption maxima characteristic of the naphthoquinone chromophore. |

Biosynthetic Pathways and Sustainable Production Strategies for Rhinacanthone

Elucidation of the Enzymatic and Metabolic Steps in Rhinacanthone Biosynthesis

This compound is classified as a naphthoquinone, a class of compounds widely distributed in nature. nih.govctdbase.org Its chemical structure suggests it is derived from the polyketide biosynthetic pathway. fishersci.se This pathway involves the sequential condensation of small carboxylic acid units to form complex carbon skeletons, which are then modified by various enzymes to produce the final natural product.

While the general pathway is proposed, the specific enzymatic and metabolic steps leading to this compound in Rhinacanthus nasutus are not yet fully detailed in scientific literature. The identification and characterization of the specific enzymes, such as polyketide synthases, cyclases, and tailoring enzymes (e.g., hydroxylases, methyltransferases), as well as the regulatory genes that control their expression, remain important areas for future research. thegoodscentscompany.comuni.lu A complete understanding of the biosynthetic pathway is a crucial prerequisite for targeted genetic engineering to enhance production. nih.gov

Biotechnological Approaches for In Vitro this compound Production

To overcome the limitations of agricultural production, significant research has focused on plant tissue culture techniques, particularly hairy root cultures, as a reliable and controllable platform for producing this compound and related compounds.

Establishment and Cultivation of Rhinacanthus nasutus Hairy Root Cultures

Hairy root cultures are established by infecting plant tissues, known as explants, with the soil bacterium Agrobacterium rhizogenes. thegoodscentscompany.com This bacterium transfers a segment of its DNA into the plant genome, leading to the proliferation of fast-growing, highly branched "hairy" roots. These cultures are genetically stable and often exhibit high rates of secondary metabolite production.

In studies involving R. nasutus, hairy roots have been successfully induced from various explants, including leaves, stems, and cotyledons. nih.govfishersci.pt Research has shown that the choice of explant significantly impacts the efficiency of transformation, with cotyledons demonstrating the highest frequency of hairy root induction at 73%. nih.govfishersci.pt The successful genetic transformation of these roots is typically confirmed using molecular techniques such as Polymerase Chain Reaction (PCR) and Southern hybridization analysis. nih.govfishersci.pt

Optimization of Culture Media and Environmental Conditions for Enhanced this compound Accumulation

The productivity of hairy root cultures is highly dependent on the composition of the culture medium and the environmental conditions. nih.gov Several studies have focused on optimizing these parameters to maximize both root biomass and the accumulation of rhinacanthins.

Media Composition: The effect of different basal media on root growth and rhinacanthin production has been systematically evaluated. A comparison between four common media—Murashige and Skoog (MS), half-strength MS (1/2 MS), Schenk and Hildebrandt (SH), and Woody Plant Medium (WPM)—revealed that full-strength MS medium was superior for achieving both high biomass and rhinacanthin content. nih.govfishersci.pt Further optimization showed that supplementing the MS medium with 4% sucrose (B13894) significantly increased root biomass to 1.41 g dry weight per flask and boosted the content of key rhinacanthins. nih.govfishersci.pt Another study highlighted that root induction was most suitable on MS medium supplemented with 3 mg/L of the auxin indole-3-butyric acid (IBA) and 30 g/L sucrose. wikidata.orgfishersci.ca

Physical and Environmental Factors: Environmental factors play a critical role in secondary metabolite production. For R. nasutus root cultures, light was found to have an inhibitory effect on both root growth and the formation of rhinacanthins. wikidata.orgfishersci.ca Cultures grown in darkness consistently produced higher biomass and rhinacanthin content. fishersci.ca Furthermore, the physical state of the medium is a key variable. Root cultures grown on a semi-solid MS medium (solidified with 4 g/L agar) showed dramatically higher accumulation of rhinacanthins compared to those grown in a liquid medium of the same composition. wikidata.orgfishersci.ca

Assessment of Rhinacanthin Content in Various Plant Culture Systems

The concentration of rhinacanthins, a group of related naphthoquinone esters that includes this compound, rhinacanthin-C, -D, and -N, serves as the primary metric for evaluating the success of different culture strategies.

In optimized hairy root cultures grown on MS medium with 4% sucrose, the yields of major rhinacanthins were significantly high, with Rhinacanthin-C reaching 4.4 mg/g dry weight (DW), Rhinacanthin-D at 0.69 mg/g DW, and Rhinacanthin-N at 0.21 mg/g DW. nih.govfishersci.pt

These yields can be compared with other culture systems. For instance, non-transformed root cultures on a semi-solid MS medium produced 3.45 mg/g DW of Rhinacanthin-C, while the same roots in a liquid medium produced a mere 0.026 mg/g DW, underscoring the importance of culture conditions. wikidata.org Hydroponic systems for whole R. nasutus plants have also been established, producing a baseline rhinacanthin content of 3.3% w/w. fishersci.ie This could be dramatically enhanced through elicitation; for example, treatment with chitosan (B1678972) increased the total rhinacanthin content to as high as 6.1% w/w. fishersci.ie

Table 1: Effect of Culture System on Rhinacanthin Production

| Culture System | Key Conditions | Rhinacanthin-C Yield (mg/g DW) | Rhinacanthin-D Yield (mg/g DW) | Rhinacanthin-N Yield (mg/g DW) | Source |

|---|---|---|---|---|---|

| Hairy Root Culture | MS Medium, 4% Sucrose | 4.4 | 0.69 | 0.21 | nih.govfishersci.pt |

| Root Culture | Semi-solid MS Medium | 3.45 | 0.07 | 0.07 | wikidata.orgfishersci.ca |

| Root Culture | Liquid MS Medium | 0.026 | - | - | wikidata.orgfishersci.ca |

Genetic and Metabolic Engineering Interventions to Modulate this compound Biosynthesis

While optimization of culture conditions has proven effective, metabolic engineering offers a more targeted approach to enhancing the production of desired compounds like this compound. wikipedia.orgnih.gov This field combines principles of systems biology, synthetic biology, and genetic engineering to rationally design and modify metabolic pathways within an organism. nih.gov

General strategies in metabolic engineering that could be applied to this compound production include:

Suppression of Competing Pathways: Metabolic precursors used for this compound synthesis may also be consumed by other metabolic pathways. nih.gov By down-regulating or knocking out key enzymes in these competing pathways, more precursors can be funneled toward this compound production.

Heterologous Production: This involves transferring the entire biosynthetic pathway for this compound into a well-characterized microbial host, such as yeast or E. coli. wikipedia.orgnih.gov This approach can enable large-scale, industrial fermentation that is independent of plant materials. nih.gov

Although these advanced tools have been successfully applied to many other natural products, their specific use to engineer the this compound pathway is still an emerging area of research. wikipedia.orgnih.gov The established hairy root cultures of R. nasutus provide an excellent and highly relevant model system for future studies aimed at identifying key biosynthetic genes and applying these genetic and metabolic engineering strategies. thegoodscentscompany.com

Synthetic Chemistry and Design of Rhinacanthone Based Compounds

Total Synthesis of Rhinacanthone and its Regio- and Stereoisomers

The synthesis of rhinacanthin A, a related compound, has been achieved in both racemic and enantioenriched forms in eight steps starting from a reduced lapachol (B1674495) derivative. A key step in producing the enantioenriched form was the catalytic asymmetric epoxidation of an unfunctionalized trisubstituted olefin.

Development of Synthetic Routes for Core Naphthoquinone Scaffolds Relevant to this compound Analogues

The naphthoquinone core is the fundamental structural framework of this compound and its analogues. Both 1,4-naphthoquinone (B94277) and 1,2-naphthoquinone (B1664529) scaffolds are common starting points for synthesis. The 1,4-naphthoquinone scaffold, in particular, has been identified through high-throughput screening as a promising base for developing new inhibitors of therapeutic targets like Hsp90.

General synthetic strategies to modify the naphthoquinone nucleus are well-established. These include:

Michael 1,4-addition: This reaction allows for the insertion of nucleophilic atoms, such as nitrogen or oxygen, directly onto the naphthoquinone ring.

Nucleophilic Substitution: This method is used to modify mono- or di-halogenated naphthoquinone derivatives.

These reactions can be catalyzed by various agents, including Lewis acids and strong oxidizing agents, under different experimental conditions to achieve the desired products. For instance, a library of analogues was developed starting from commercially available 2-amino-3-chloro-1,4-naphthoquinone.

Targeted Derivatization Strategies for this compound and Related Naphthoquinone Esters

Derivatization is a key strategy for creating diverse libraries of this compound-based compounds. By modifying specific functional groups on the parent molecule, chemists can fine-tune its physicochemical properties and biological activity.

Esterification and Amidation Reactions in Rhinacanthin Synthesis

Esterification is a crucial reaction in the synthesis of many bioactive rhinacanthins. Natural products like rhinacanthin-M, -N, and -Q, along with numerous novel analogues, have been successfully synthesized by the esterification of naphthoquinone-3-(propan-3'-ols) with various benzoic or naphthoic acids. nih.govnih.govnih.gov

While direct esterification of the naphthoquinone core can be challenging, particularly for long-chain esters, alternative methods have been developed. nih.gov One effective approach is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This method has proven successful where other techniques, such as using acyl chlorides or anhydrides, yielded poor results. nih.gov Amidation, a related reaction to form amide bonds, is also a fundamental tool in medicinal chemistry, often accomplished by activating carboxylic acids or using their derivatives like acyl chlorides. nih.gov

Modification of Peripheral Substituents for Structural Diversity

Creating structural diversity is essential for exploring structure-activity relationships (SAR). This involves modifying various substituents on the this compound scaffold beyond the ester group. Research has shown that even small changes to these peripheral groups can significantly impact bioactivity.

Key findings from these modifications include:

Alkyl Chain Substitution: The presence of two methyl substituents on the C-2' position of the propyl side chain has been shown to confer more potent cytotoxicity compared to analogues with one or no methyl groups. nih.govnih.govnih.gov

Hydroxyl Group: The C-3 hydroxyl group on the naphthoquinone ring is critical for the cytotoxic activity of many ester derivatives; its absence often leads to inactive compounds. nih.gov

Aromatic Esters: Naphthoate esters have demonstrated greater cytotoxicity than their corresponding benzoate (B1203000) esters. nih.gov

Exploration of Structure-Based Design Principles for this compound Analogues

The design of novel this compound analogues is increasingly guided by structure-based design principles, which rely on understanding the three-dimensional interaction between a ligand and its biological target. flybase.orgresearchgate.net This rational approach aims to create molecules with improved potency and selectivity.

Computer modeling plays a vital role in this process. It has been used to gain initial insights into the mode of action of this compound esters, helping to explain observed SAR data, such as why the presence of a C-3 hydroxyl group or two methyl groups on the side chain enhances activity. nih.govnih.govnih.gov The fundamental paradigm is that a drug must be structurally and chemically complementary to its target receptor. flybase.orgresearchgate.net

By analyzing the structure-activity relationships from synthesized analogues, researchers can build predictive models. For example, SAR studies have been crucial in transforming potent anticancer rhinacanthin analogues into potent antimalarial agents by identifying the key structural features required for each activity. This iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery and is actively being applied to the development of this compound-based compounds.

Mechanistic Insights into Rhinacanthone S Preclinical Biological Activities

Strategic Use of In Vitro and In Vivo Preclinical Models for Activity Evaluation

Preclinical models, both in vitro and in vivo, are fundamental in elucidating the biological activities of novel compounds. nih.gov These models provide critical insights into the pathophysiological mechanisms of diseases and are instrumental in the initial assessment of a compound's efficacy and mechanism of action before it can be considered for further development. mdpi.comemsj.net

Murine and Other Animal Models for Disease Pathophysiology and Efficacy Assessment

Murine models are a cornerstone of in vivo cancer research, providing a complex biological system to study tumor development, progression, and response to therapies. nih.govmdpi.com These models, which include syngeneic, xenograft, and genetically engineered mice, allow for the investigation of systemic effects and tumor-host interactions that cannot be replicated in vitro. mdpi.com

Advanced Mechanistic Studies of Rhinacanthone's Antineoplastic Effects

Molecular Mechanisms of Cancer Cell Proliferation Inhibition by this compound

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. researchgate.netnih.gov A key aspect of its antineoplastic activity is its ability to induce cell cycle arrest and apoptosis. researchgate.netfrontiersin.org The molecular mechanisms underlying these effects involve the modulation of key regulatory proteins.

The antiproliferative effects of this compound are mediated through its influence on critical signaling pathways that control cell growth and survival. researchgate.net Like many natural compounds with anticancer properties, this compound's ability to halt cell proliferation is a multi-faceted process involving the interruption of the normal cell cycle and the activation of cell death pathways. frontiersin.orgmdpi.com

Detailed Analysis of this compound-Induced Apoptosis

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents, including this compound, exert their therapeutic effects by inducing apoptosis in cancer cells. researchgate.netdovepress.com

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. nih.gov A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm) and the subsequent permeabilization of the mitochondrial outer membrane. embopress.orgmdpi.complos.org

Studies have shown that this compound-induced apoptosis is mediated primarily through the mitochondria-dependent signaling pathway. researchgate.netnih.govjst.go.jp Treatment of HeLa cells with this compound resulted in a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the levels of the anti-apoptotic proteins Bcl-2 and survivin. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for mitochondrial membrane permeabilization. The altered balance leads to the release of apoptogenic factors from the mitochondria into the cytosol. researchgate.net

Roles of Caspase-Dependent Apoptosis Pathways (Caspase-3, -9)

This compound has been demonstrated to induce apoptosis in cancer cells through the activation of the intrinsic, mitochondria-dependent pathway, which centrally involves the activation of specific caspase enzymes. nih.govwikipedia.org Caspases are a family of cysteine proteases that execute the programmed cell death process. nih.gov The intrinsic pathway is initiated by non-receptor-mediated stimuli and converges on the activation of initiator caspases, such as caspase-9. cephamls.comuni.lu

In studies involving human cervical carcinoma (HeLa) cells, treatment with this compound led to the distinct activation of caspase-9. nih.govwikipedia.orgnih.gov Caspase-9 is the apical protease in the mitochondrial apoptotic cascade. mdpi.com Its activation occurs following the release of cytochrome c from the mitochondria, which then forms a complex with Apoptotic protease-activating factor-1 (Apaf-1) and dATP, known as the apoptosome. stanford.edu This complex recruits and activates pro-caspase-9. nih.govmdpi.com Once activated, caspase-9 proceeds to cleave and activate downstream executioner caspases, most notably caspase-3. cephamls.commdpi.com Research confirms that this compound exposure in HeLa cells results in the subsequent activation of caspase-3, which is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govwikipedia.orgnih.gov This activation of both caspase-9 and caspase-3 confirms that this compound's pro-apoptotic activity is mediated, at least in part, through a canonical caspase-dependent signaling cascade. nih.govwikipedia.org

Characterization of Caspase-Independent Apoptosis via Apoptosis-Inducing Factor (AIF) Translocation

In addition to its role in caspase-dependent apoptosis, this compound also initiates programmed cell death through a caspase-independent mechanism. nih.govnih.gov This alternative pathway is mediated by the Apoptosis-Inducing Factor (AIF). AIF is a flavoprotein typically located in the mitochondrial intermembrane space where it has a vital role in cellular metabolism. citeab.com However, upon receiving specific death signals, AIF can translocate from the mitochondria to the nucleus. nih.govciteab.com

Studies on human cervical carcinoma (HeLa) cells have shown that treatment with this compound leads to an increased expression of AIF. nih.govwikipedia.orgnih.gov Following its increased expression, AIF is released from the mitochondria and translocates through the cytosol into the nucleus. nih.govnih.gov Inside the nucleus, AIF induces chromatin condensation and large-scale DNA fragmentation, which are hallmarks of apoptosis, but it does so without the involvement of caspases. nih.govciteab.com The finding that this compound can trigger AIF translocation demonstrates its ability to induce cell death via multiple, potentially parallel, pathways. nih.gov This dual-mechanism approach could be advantageous in overcoming cancer cell resistance to conventional therapies that rely solely on caspase-dependent apoptosis. nih.gov

Differential Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2, Survivin) Protein Expression

The commitment of a cell to the mitochondrial apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members, which promote cell death, and anti-apoptotic members, which inhibit it. idrblab.net The ratio between these opposing factions is critical in determining cell fate. ctdbase.org this compound has been shown to modulate this balance, shifting it in favor of apoptosis. nih.govwikipedia.org

In investigations using HeLa cells, this compound treatment caused a significant increase in the expression level of the pro-apoptotic protein Bax. nih.govwikipedia.orgnih.gov Bax typically resides in the cytosol and, upon activation, translocates to the mitochondrial outer membrane, where it facilitates the release of cytochrome c and other pro-apoptotic factors. idrblab.net

Concurrently, this compound treatment resulted in a marked decrease in the levels of key anti-apoptotic proteins, including Bcl-2 and Survivin. nih.govwikipedia.orgnih.gov Bcl-2 functions by preventing the release of cytochrome c, thereby inhibiting the activation of caspase-9 and subsequent apoptosis. idrblab.net Survivin, another anti-apoptotic protein, can inhibit caspase activation. By downregulating these protective proteins, this compound effectively lowers the threshold for apoptosis induction. This differential regulation—upregulating pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2 and Survivin—is a primary mechanism through which this compound initiates the mitochondria-dependent apoptotic cascade in cancer cells. nih.govwikipedia.org

Table 1: Effect of this compound on Apoptotic Protein Expression in HeLa Cells

| Protein | Family/Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Bax | Bcl-2 family (Pro-apoptotic) | Increased expression | nih.gov, nih.gov, wikipedia.org |

| Bcl-2 | Bcl-2 family (Anti-apoptotic) | Decreased expression | nih.gov, nih.gov, wikipedia.org |

| Survivin | Inhibitor of Apoptosis (IAP) family (Anti-apoptotic) | Decreased expression | nih.gov, nih.gov, wikipedia.org |

Elucidation of this compound's Antimetastatic Actions and Associated Signaling Cascades (e.g., FAK, MAPK Pathways)

Metastasis is a complex process involving cell invasion, migration, and adhesion, which are regulated by intricate signaling networks. Preclinical evidence suggests that this compound possesses antimetastatic properties by targeting key signaling molecules involved in these processes. nih.gov Specifically, this compound has been noted for its potent cytotoxic and antimetastatic activity against cholangiocarcinoma cells (KKU-M156). nih.gov

The underlying mechanism for this activity involves the inhibition of Focal Adhesion Kinase (FAK) and interference with the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov FAK is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, which is essential for cell migration and invasion. vulcanchem.com By regulating FAK, this compound can disrupt the signaling cascades that promote cancer cell motility. nih.gov

The MAPK pathways are a series of protein kinases that transduce extracellular signals to the nucleus to regulate gene expression and control fundamental cellular processes like proliferation, differentiation, and apoptosis. nih.gov Interference with the MAPK pathway by this compound suggests a broad impact on the signaling networks that govern metastatic behavior. nih.gov While detailed studies on this compound's specific effects on FAK and MAPK are emerging, research on the related compound rhinacanthin-C has shown significant inhibition of FAK phosphorylation and downstream MAPK signaling pathways (p38, JNK1/2, and ERK1/2), leading to reduced invasion in cholangiocarcinoma cells. citeab.comnih.gov This provides a strong indication of the likely mechanisms through which this compound exerts its antimetastatic effects.

Comparative Analysis of this compound's Tumor Specificity Across Various Cancer Cell Lines

The therapeutic potential of an anticancer agent is not only defined by its efficacy but also by its selectivity for cancer cells over normal, healthy cells. This tumor specificity minimizes side effects and enhances the therapeutic window. This compound has been evaluated for its cytotoxic activity across a panel of human tumor cell lines and compared against normal cells. researchgate.net

In one study, the tumor specificity (TS) index was calculated as the ratio of the mean 50% cytotoxic concentration (CC50) for normal cells (human gingival fibroblast, periodontal ligament fibroblast, pulp cell) to that for tumor cell lines (oral squamous cell carcinoma HSC-2, HSC-3, HSC-4; promyelocytic leukemia HL-60). researchgate.net this compound exhibited the highest cytotoxicity among five tested rhinacanthins against both tumor and normal cells, which resulted in the lowest tumor specificity, with a TS value of 1.3. researchgate.net In contrast, rhinacanthin C showed the highest tumor specificity (TS=15.2), a value comparable to the established anticancer drugs doxorubicin (B1662922) (TS >17.4) and peplomycin (B1231090) (TS=13.5). researchgate.net

Other studies have also documented this compound's cytotoxic effects. For instance, it demonstrated dose-dependent inhibition of proliferation in human cervical carcinoma (HeLa) cells with IC50 values ranging from 1.2 µM to 5.5 µM over 2 to 24 hours. nih.govwikipedia.org It has also been investigated against human neuroblastoma (SH-SY-5Y) cell lines and cholangiocarcinoma cells. wikipedia.orgguidetopharmacology.org While highly potent, the relatively low tumor specificity of this compound itself suggests that its direct application might be limited, though its high cytotoxicity remains of significant interest. researchgate.net

Table 2: Cytotoxicity and Tumor Specificity of this compound and Related Compounds

| Compound | Cell Lines | Finding | Reference |

|---|---|---|---|

| This compound | Normal oral cells (HGF, HPC, HPLF) vs. Tumor cells (HSC-2, HSC-3, HSC-4, HL-60) | Highest cytotoxicity among rhinacanthins tested, but lowest tumor specificity (TS = 1.3). | researchgate.net |

| Rhinacanthin C | Normal oral cells (HGF, HPC, HPLF) vs. Tumor cells (HSC-2, HSC-3, HSC-4, HL-60) | Highest tumor specificity (TS = 15.2). | researchgate.net |

| This compound | Human cervical carcinoma (HeLa) | IC50 values of 1.2 µM to 5.5 µM. | nih.gov, wikipedia.org |

| Doxorubicin | Normal oral cells (HGF, HPC, HPLF) vs. Tumor cells (HSC-2, HSC-3, HSC-4, HL-60) | High tumor specificity (TS > 17.4). | researchgate.net |

| Peplomycin | Normal oral cells (HGF, HPC, HPLF) vs. Tumor cells (HSC-2, HSC-3, HSC-4, HL-60) | High tumor specificity (TS = 13.5). | researchgate.net |

Anti-inflammatory and Immunomodulatory Molecular Interactions of this compound

Inhibition of Pro-inflammatory Cytokine and Enzyme Production

Inflammation is a critical biological response, but its dysregulation can contribute to various chronic diseases, including cancer. nih.gov this compound has been reported to possess anti-inflammatory properties, which are attributed to its ability to inhibit the production of key pro-inflammatory mediators. bmrb.io Pro-inflammatory mediators, such as certain cytokines and enzymes, are crucial signaling molecules that drive the inflammatory response.

This compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. bmrb.io Cytokines like interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α) are central to initiating and sustaining inflammation. nih.gov Enzymes such as cyclooxygenase (COX) and lipoxygenase are responsible for synthesizing other inflammatory mediators like prostaglandins (B1171923) and leukotrienes. jst.go.jp While the broader class of compounds from Rhinacanthus nasutus is known for anti-inflammatory effects, specific studies detailing the precise inhibitory profile of this compound on individual cytokines and enzymes are needed to fully elucidate its mechanism of action in this context. guidetopharmacology.org The ability to suppress these inflammatory pathways suggests that this compound could modulate the tumor microenvironment, which is often characterized by chronic inflammation that can promote tumor growth and progression. nih.gov

Modulation of Nitric Oxide (NO) Synthesis in Macrophage Responses

This compound and its related naphthoquinones, particularly rhinacanthin-C, -D, and -N, have demonstrated significant anti-inflammatory activity by modulating the production of nitric oxide (NO) in macrophages. nih.govresearchgate.net In studies utilizing RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), these compounds exhibited potent inhibition of NO release. nih.govresearchmap.jp This effect is critical, as excessive NO production by inducible nitric oxide synthase (iNOS) in M1-polarized macrophages contributes to inflammatory processes. frontiersin.orgnih.gov

The mechanism underlying this modulation involves the downregulation of iNOS gene expression at the transcriptional level. researchgate.netthaiscience.info By inhibiting the expression of the iNOS enzyme, rhinacanthins effectively decrease the synthesis of NO from its precursor, L-arginine. nih.govfrontiersin.orgthaiscience.info Research has shown that rhinacanthin-C, in particular, inhibits iNOS gene expression in a concentration-dependent manner. nih.govresearchgate.net This targeted inhibition of the NO pathway underscores the potential of this compound-related compounds in mitigating inflammatory responses driven by macrophage activity. nih.govthaiscience.info

| Compound | Target Cell Line | Inducer | Effect on NO Release | IC50 Values |

| Rhinacanthin-C | RAW264.7 | LPS | Potent Inhibition | 1.8 µM |

| Rhinacanthin-D | RAW264.7 | LPS | Potent Inhibition | 6.2 µM |

| Rhinacanthin-N | RAW264.7 | LPS | Potent Inhibition | 3.0 µM |

Comprehensive Characterization of this compound's Antimicrobial Efficacy

Spectrum of Antibacterial Activity

This compound and extracts rich in rhinacanthins have shown a notable spectrum of antibacterial activity, primarily against Gram-positive bacteria. researchgate.netphytojournal.com The efficacy of rhinacanthin-C has been reported to be nearly equal to that of rhinacanthin-rich extracts. nih.gov

Studies have demonstrated potent bactericidal activity against Streptococcus mutans, a key bacterium in the formation of dental caries, with a reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4 µg/ml. nih.gov Furthermore, bacteriostatic effects have been observed against other Gram-positive pathogens, including Staphylococcus epidermidis, Propionibacterium acnes, and Staphylococcus aureus, with MICs ranging from 8-16 µg/ml. phytojournal.comnih.gov Extracts have also shown inhibitory effects against Bacillus subtilis and Klebsiella pneumoniae. phytojournal.commedcraveonline.com However, the activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is generally reported to be ineffective. researchgate.netmedcraveonline.com

| Bacterial Strain | Type | Activity | Reported MIC (µg/ml) |

| Streptococcus mutans | Gram-positive | Bactericidal | 4 |

| Staphylococcus epidermidis | Gram-positive | Bacteriostatic | 8-16 |

| Propionibacterium acnes | Gram-positive | Bacteriostatic | 8-16 |

| Staphylococcus aureus | Gram-positive | Bacteriostatic | 8-16 |

| Bacillus subtilis | Gram-positive | Inhibitory | Not specified |

| Klebsiella pneumoniae | Gram-negative | Inhibitory | Not specified |

| Escherichia coli | Gram-negative | Ineffective | Not specified |

| Pseudomonas aeruginosa | Gram-negative | Ineffective | Not specified |

Detailed Antifungal Mechanisms and Target Pathogens

The antifungal properties of this compound and associated compounds from Rhinacanthus nasutus are well-documented against a broad range of human pathogenic fungi. nih.govwu.ac.thtci-thaijo.org These compounds have shown efficacy against dermatophytes, which cause common skin infections, as well as opportunistic yeasts and molds. researchgate.nettci-thaijo.org

The spectrum of susceptible fungi includes Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum. nih.govtci-thaijo.org Additionally, activity has been demonstrated against Candida albicans, Cryptococcus neoformans, Aspergillus niger, and various Malassezia species. nih.govresearchgate.net Notably, extracts from R. nasutus have also been shown to inhibit the pathogenic yeast phase of the dimorphic fungus Talaromyces marneffei. nih.govwu.ac.thnih.gov

The proposed mechanism for this antifungal action is the induction of cell wall degeneration and subsequent cell lysis. nih.gov While the precise molecular targets are still under investigation, this disruption of the fungal cell wall integrity is a key aspect of its fungicidal or fungistatic effects. mdpi.comnih.gov

| Fungal Pathogen | Type | Activity |

| Trichophyton rubrum | Dermatophyte | Antifungal |

| Trichophyton mentagrophytes | Dermatophyte | Antifungal |

| Microsporum gypseum | Dermatophyte | Antifungal |

| Candida albicans | Yeast | Antifungal |

| Cryptococcus neoformans | Yeast | Antifungal |

| Talaromyces marneffei | Dimorphic Fungus | Antifungal |

| Aspergillus niger | Mold | Antifungal |

| Malassezia sp. | Yeast | Antifungal |

Antioxidant and Chemopreventive Actions of this compound at the Cellular Level

Direct Radical Scavenging Capacity and Antioxidant Enzyme Modulation

This compound, as a naphthoquinone, is a key contributor to the antioxidant properties observed in Rhinacanthus nasutus extracts. nih.govnih.gov These antioxidant effects are linked to the ability to scavenge free radicals and modulate the body's antioxidant defense systems. frontiersin.orgmdpi.com The chemical structure of naphthoquinones allows them to participate in redox cycling, which can neutralize harmful reactive oxygen species (ROS). frontiersin.org

Mitigation of Reactive Oxygen Species (ROS) Production

This compound and its parent extracts play a dual role in the context of reactive oxygen species (ROS). In healthy cells, they can mitigate ROS production, offering a chemopreventive effect. nih.govnih.gov This is achieved by reducing the cellular levels of ROS, which are known to cause damage to DNA, proteins, and lipids, potentially leading to carcinogenesis. nih.govd-nb.info The protective effect of R. nasutus extracts against hypoxia-induced cell death, for instance, is attributed to this antioxidant mechanism. nih.gov

Conversely, in cancer cells, this compound has been shown to increase intracellular ROS production. researchgate.net This pro-oxidant activity in a cancerous environment can trigger apoptosis (programmed cell death), a desirable outcome in cancer therapy. jst.go.jpresearchgate.netjcpjournal.org The ability of this compound to induce apoptosis in human cervical carcinoma cells is linked to an increase in pro-apoptotic proteins and the activation of caspases, a process often mediated by oxidative stress. jst.go.jpresearchgate.net This selective action highlights its potential as a chemopreventive and therapeutic agent, capable of protecting normal cells from oxidative damage while promoting the destruction of malignant cells. nih.govresearchgate.net

Investigation of Additional Pharmacological Activities of this compound

Extracts of Rhinacanthus nasutus have been identified as possessing platelet aggregation inhibitory properties. japsonline.comjapsonline.comresearchgate.net This activity is a key area of interest for cardiovascular research, as platelet aggregation is central to the formation of thrombi. pharmgkb.org The mechanism appears to be linked to the plant's rich concentration of naphthoquinones. japsonline.com

Research has shown that several naphthoquinone compounds isolated from the roots of R. nasutus, which are structurally related to this compound, inhibit platelet aggregation induced by arachidonic acid. japsonline.com The inhibition of the arachidonic acid pathway is a critical mechanism for antiplatelet action, as arachidonic acid is a precursor for thromboxane (B8750289) A2, a potent platelet activator. pharmgkb.orgnih.gov By interfering with this pathway, the compounds reduce a key signal that leads to platelet activation and the subsequent formation of blood clots. nih.gov While direct studies on this compound's specific role are limited, its presence as a major naphthoquinone in a plant known for this activity suggests it is a contributing agent. japsonline.commdpi.com

Inhibition of the alpha-glucosidase enzyme is a therapeutic strategy for managing type II diabetes, as it slows the breakdown of carbohydrates into glucose. nih.govfrontiersin.org Extracts rich in rhinacanthins from Rhinacanthus nasutus have demonstrated significant alpha-glucosidase inhibitory activity. nih.govphcogj.comphcogj.com

Kinetic studies provide insight into the molecular interactions between the plant's compounds and the enzyme. Research on a rhinacanthin-rich extract and its active constituent, Rhinacanthin C, revealed a noncompetitive mode of inhibition against the alpha-glucosidase enzyme. nih.gov A noncompetitive inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its efficiency without blocking substrate binding directly. ipb.ac.idmdpi.com Further investigations into other flavonoid compounds isolated from the plant have identified both mixed-type and uncompetitive inhibitors, indicating that R. nasutus contains a variety of compounds that can interact with alpha-glucosidase through different mechanisms. ipb.ac.idresearchgate.net Molecular docking studies suggest that these interactions are stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net

Research has unveiled significant anti-osteoclastogenic properties associated with compounds from Rhinacanthus nasutus, particularly the naphthoquinone ester Rhinacanthin C, a compound closely related to this compound. plos.orgnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases. The differentiation of these cells is primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). plos.org

Rhinacanthin C has been shown to inhibit RANKL-stimulated osteoclast differentiation in bone marrow macrophage cultures. plos.orgnih.gov The mechanism of this inhibition involves the disruption of key intracellular signaling cascades. Specifically, Rhinacanthin C was found to suppress the formation of the TRAF6-TAK1 complex, an early and crucial step in the RANKL signaling pathway. plos.orgnih.gov

This initial inhibition leads to several downstream effects:

MAPK Pathway : It prevents the phosphorylation, and thus activation, of the mitogen-activated protein kinases (MAPKs) ERK and JNK. plos.orgnih.govsemanticscholar.org Notably, it does not appear to affect the p38 MAPK pathway. plos.orgnih.gov

NF-κB Pathway : The activation of the transcription factor NF-κB is also blocked. plos.orgsemanticscholar.org

Master Regulators : The suppression of these upstream signals culminates in the reduced expression of c-Fos and the master transcription factor for osteoclastogenesis, NFATc1 (nuclear factor of activated T cells c1). plos.orgnih.gov

By blocking these critical signaling pathways, Rhinacanthin C effectively halts the genetic program that drives the formation of mature, bone-resorbing osteoclasts. plos.orgsemanticscholar.org

Interactive Data Tables

Table 1: Effect of Rhinacanthin C on RANKL-Induced Signaling Pathways in Osteoclast Precursors

| Signaling Component | Effect of Rhinacanthin C | Pathway Outcome |

| TRAF6-TAK1 Complex | Inhibition of formation plos.org | Blocks initial signal transduction |

| ERK Phosphorylation | Inhibited plos.orgnih.gov | Downregulates MAPK signaling |

| JNK Phosphorylation | Inhibited plos.orgnih.gov | Downregulates MAPK signaling |

| p38 Phosphorylation | No significant inhibition plos.orgnih.gov | Pathway remains unaffected |

| NF-κB Activation | Inhibited plos.orgnih.gov | Blocks key inflammatory transcription factor |

| c-Fos Expression | Suppressed plos.org | Reduces expression of a key osteoclast regulator |

| NFATc1 Expression | Suppressed plos.orgnih.gov | Inhibits the master transcription factor for osteoclastogenesis |

Quantitative Structure Activity Relationships Qsar and in Silico Modeling of Rhinacanthone and Derivatives

Development and Validation of QSAR Models for Predicting Rhinacanthone Analog Bioactivity

QSAR studies on rhinacanthins and related naphthoquinone esters have been instrumental in understanding the structural requirements for their anticancer activity. tandfonline.comtandfonline.com These models provide a quantitative framework for predicting the biological potency of new analogs, thereby guiding synthetic efforts toward more effective compounds. The development of a robust QSAR model is a critical step in this process, ensuring that the predictions are both reliable and statistically significant. mdpi.com Generally, a QSAR model is considered acceptable if its coefficient of determination (r²) is greater than 0.6 and its cross-validated r² (q²) is greater than 0.5. mdpi.com

Correlating Substituent Effects on Naphthoquinone Core with Observed Pharmacological Potency (e.g., R1, R2, R3, R4, R5 positions)

Systematic analysis of various substituents on the naphthoquinone core of this compound analogs has revealed key structural features that govern their cytotoxic potency. tandfonline.comtandfonline.com Studies have shown that the nature and position of these substituents significantly impact the anticancer activity against various cell lines. tandfonline.comtandfonline.com

Key findings from these QSAR studies include:

Naphthalene (B1677914) vs. Benzene (B151609) Ring: A naphthalene ring is generally more advantageous for activity against KB cell lines compared to a benzene ring. tandfonline.com This suggests that the extended aromatic system of the rhinacanthin-N scaffold is a promising starting point for designing new, more potent compounds. tandfonline.comtandfonline.com

Substitution at R1 and R2: The presence of dimethyl substitution at the R1 and R2 positions confers more potent cytotoxicity than a single methyl group or no methyl group. tandfonline.comresearchgate.net

Substituents at R3: Hydrogen-bond acceptor substituents at the R3 position are beneficial for improving the activity of the compound against KB cell lines. tandfonline.comtandfonline.com

Substitution at R4: The presence of a methoxy (B1213986) (OMe) group at the R4 position, relative to a hydrogen atom, has a slight positive contribution to the anticancer activity (pIC50). tandfonline.comtandfonline.com Hansch analysis further supports this, indicating that a more hydrophobic group at the R4 position is beneficial for increasing activity. tandfonline.comtandfonline.com

Substitution at R5: Substituents such as hydrogen or a methoxy group at the R5 position, relative to a hydroxyl (OH) group, have a negative contribution to the pIC50. tandfonline.comtandfonline.com The Hansch approach aligns with this, suggesting that a more hydrophilic group at the R5 position is advantageous for enhancing activity. tandfonline.comtandfonline.com

Application of Fujita-Ban and Hansch Approaches in QSAR Analysis

The Fujita-Ban and Hansch approaches are two well-established methods in QSAR analysis that have been successfully applied to rhinacanthins and related naphthoquinone esters. tandfonline.comtandfonline.comslideshare.net These methods, while differing in their parametric approach, provide a rational basis for selecting substituents to design more potent anticancer agents. tandfonline.comtandfonline.com

The Hansch analysis , on the other hand, is a parametric approach that correlates biological activity with various physicochemical parameters such as hydrophobicity (logP), electronic effects (σ), and steric effects (Es). slideshare.net This method has been used to develop mathematical equations that describe the relationship between these parameters and the observed anticancer activity of this compound derivatives. tandfonline.comtandfonline.com The insights gained from Hansch analysis, such as the preference for hydrophobic groups at R4 and hydrophilic groups at R5, have been crucial in guiding the synthesis of new analogs with improved potency. tandfonline.comtandfonline.com

Molecular Docking Simulations to Identify Potential Binding Sites and Ligand-Receptor Interactions

Identification of Key Molecular Targets through Docking Analysis

Through molecular docking simulations, several key molecular targets for this compound and its derivatives have been identified. These in silico predictions provide valuable hypotheses for experimental validation and offer insights into the potential mechanisms of action.

Other identified targets include:

Topoisomerase-II: Docking studies have proposed a binding model for synthetic 1,2-naphthoquinone (B1664529) derivatives with the ATPase domain of Topoisomerase-II, suggesting a potential mechanism for their cytotoxic effects. tandfonline.com

α-glucosidase: In silico studies have shown a positive interaction and binding between rhinacanthin-C and α-glucosidase through hydrogen and hydrophobic bonding, suggesting a mechanism for its antidiabetic activity. mdpi.com

Human Tyrosine Kinase CK-2: Molecular docking of this compound derivatives against this kinase showed a good correlation between the predicted binding interactions and their anticancer activity. researchgate.net

Molecular Dynamics (MD) Simulations to Assess Conformational Stability and Dynamic Interactions

Characterization of Binding Affinity and Specificity through MD

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) for this compound-Based Compounds

The development of effective and safe therapeutic agents requires a thorough understanding of a compound's pharmacokinetic and toxicological profile. In modern drug discovery, in silico (computer-based) methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound are invaluable. These predictive models allow for the early assessment of a molecule's potential as a drug, saving time and resources. For this compound and its derivatives, several in silico studies have been conducted to evaluate their drug-likeness and ADMET properties.

An initial ADME study on this compound indicated its potential for further development. bmrb.io Subsequent research on related naphthoquinone derivatives has provided more detailed insights into their ADMET profiles, suggesting that these compounds are promising candidates for second-generation drug development. nih.govtandfonline.com

In silico analyses of a series of 4-arylideneamino/cycloalkylidineamino 1,2-naphthoquinone thiosemicarbazones, which share a structural core with this compound, were performed using software such as QikProp. tandfonline.comtandfonline.com The predictions for these related compounds revealed several favorable characteristics. The majority of the synthesized compounds were predicted to have significant oral absorption. tandfonline.comtandfonline.com Furthermore, all the top-performing compounds were predicted to be non-toxic to the central nervous system (CNS). tandfonline.comtandfonline.com A key finding was their predicted low permeability through Madin-Darby Canine Kidney (MDCK) cells, with values less than 500, indicating a desirable inability to cross the blood-brain barrier. tandfonline.comtandfonline.com

Similarly, a comprehensive computational investigation of other naphthoquinone derivatives also showed favorable ADMET profiles. frontiersin.org These studies indicated good drug-like properties, including moderate blood-brain barrier penetration for most compounds. frontiersin.org Studies on other naphthoquinone derivatives have also shown high gastrointestinal absorption and compliance with Lipinski's rule-of-five, which are crucial indicators for oral bioavailability. frontiersin.org The toxicity risk associated with mutagenicity and tumorigenicity for most of these compounds was predicted to be low. frontiersin.org

The collective data from these in silico ADMET predictions on this compound and its analogs suggest a favorable pharmacokinetic and safety profile, supporting their potential as scaffolds for the development of new therapeutic agents. ijfmr.commdpi.com

Table 1: Predicted ADMET Properties for this compound-Related Naphthoquinone Derivatives

| Property | Predicted Outcome | Significance | Reference |

| Oral Absorption | Majority of compounds predicted to have significant oral absorption. | Indicates good potential for oral administration. | tandfonline.comtandfonline.com |

| CNS Toxicity | Predicted to be non-toxic. | Suggests a lower risk of central nervous system side effects. | tandfonline.comtandfonline.com |

| Blood-Brain Barrier Permeability | Low permeability indicated by MDCK cell values <500. | Desirable for avoiding unwanted CNS effects. | tandfonline.comtandfonline.com |

| Gastrointestinal Absorption | High absorption predicted. | Supports good oral bioavailability. | frontiersin.org |

| Lipinski's Rule-of-Five | No violations predicted. | Indicates drug-like physicochemical properties. | frontiersin.org |

| Mutagenicity/Tumorigenicity | Low to no toxicity risk predicted. | Suggests a favorable long-term safety profile. | frontiersin.org |

Pivotal Future Research Directions and Translational Implications for Rhinacanthone

Discovery and Validation of Novel Molecular Targets for Rhinacanthone and its Analogues

The therapeutic potential of this compound and its derivatives hinges on the precise identification and validation of their molecular targets. While some research points to its role in apoptosis induction through the modulation of Bcl-2 family proteins and caspases, a comprehensive understanding of its direct binding partners is still emerging. nih.gov Future research should prioritize the discovery of novel molecular targets to elucidate its mechanisms of action across various disease models.

The validation of these putative targets is a critical subsequent step. ddtjournal.com This process involves a multi-level approach, from the molecular and cellular levels to whole animal models. ddtjournal.com Small chemical probes derived from this compound can be powerful tools for validating these new drug targets. opentargets.org These probes, which are potent and selective modulators of protein function, can be applied in various assay systems, including primary cell cultures and in vivo models, to interrogate the function of the target in a time and concentration-dependent manner. opentargets.org

Furthermore, the exploration of its analogues is equally important. The synthesis of various this compound derivatives has shown that structural modifications can significantly impact their cytotoxic potency. nih.govnih.gov A deeper investigation into the structure-activity relationships of these analogues will not only help in identifying more potent compounds but also in understanding the key structural features required for target engagement.

Development of Advanced Complex In Vitro Models (CIVMs) and Organ-on-Chip Systems for Enhanced Preclinical Predictivity

To bridge the gap between preclinical findings and clinical outcomes, the development and utilization of advanced in vitro models are paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of a drug's efficacy and toxicity. nih.gov Complex in vitro models (CIVMs), which incorporate a multicellular environment and a three-dimensional (3D) structure, offer a more physiologically relevant platform for preclinical drug evaluation. nih.gov

Organ-on-a-chip (OOC) systems, a prominent type of CIVM, are microengineered devices that mimic the structure and function of human organs. researchgate.netnih.gov These systems integrate cell biology, microfabrication, and microfluidics to create a dynamic microenvironment that recapitulates key physiological functions. researchgate.netnih.gov For instance, a lung-on-a-chip can simulate breathing motions and the air-liquid interface, providing a more accurate model for respiratory disease research. drug-dev.com The use of OOCs can significantly improve the predictive validity of preclinical testing, helping to identify drug candidates with a higher probability of success in clinical trials. emulatebio.com

The application of CIVMs and OOCs in this compound research would enable a more accurate assessment of its efficacy and potential toxicity in a human-relevant context. These models can be used for various applications, including target identification and validation, as well as phenotypic screening. nih.gov For example, a liver-on-a-chip could be used to study the metabolism of this compound and its derivatives and to predict potential drug-induced liver injury with high sensitivity and specificity. xiahepublishing.com The development of such advanced models, in collaboration with biologists, bioengineers, and pathologists, is crucial for advancing the preclinical development of this compound. nih.gov

Rational Design and Synthesis of Highly Potent and Specific this compound Derivatives

The chemical structure of this compound, a naphthoquinone, provides a versatile scaffold for the rational design and synthesis of novel derivatives with enhanced potency and specificity. ontosight.ai The goal of rational drug design is to develop compounds that can effectively interact with their intended molecular targets.

Studies have already demonstrated that modifications to the this compound structure can lead to significant changes in biological activity. For example, the synthesis of various 1,2-naphthoquinones and 1,4-naphthoquinones has revealed that certain structural features are crucial for their cytotoxic effects. nih.gov Specifically, the presence of a hydroxyl group at the C-3 position and two methyl substituents on the C-2' of the propyl chain were found to confer more potent cytotoxicity against cancer cell lines. nih.gov In contrast, ester derivatives lacking the C-3 hydroxy group were inactive. nih.gov

Future research should focus on a more systematic exploration of the structure-activity relationship (SAR) of this compound derivatives. This involves the synthesis of a library of analogues with targeted modifications to different parts of the molecule. Computational modeling can be employed to guide the design of these derivatives by predicting their binding affinity to specific molecular targets. nih.gov The synthesized compounds can then be screened for their biological activity, and the results can be used to refine the computational models, creating a feedback loop for the design of even more potent and specific compounds. This iterative process of design, synthesis, and testing will be crucial for optimizing the therapeutic potential of this compound.

Exploration of Synergistic Effects of this compound with Established Therapeutic Agents or Other Phytochemicals

Investigating the synergistic effects of this compound with existing therapeutic agents or other natural compounds presents a promising strategy to enhance treatment efficacy and potentially reduce side effects. brieflands.com Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer, as it can target multiple signaling pathways simultaneously and overcome drug resistance. brieflands.comimrpress.com

Research has shown that certain phytochemicals can sensitize cancer cells to conventional chemotherapy and radiotherapy, thereby improving the effectiveness of standard treatments. juniperpublishers.com This approach could allow for the use of lower doses of cytotoxic drugs, leading to a reduction in adverse side effects. juniperpublishers.com For example, studies have demonstrated that combining certain phytochemicals with chemotherapeutic drugs can result in augmented anti-proliferative potential, as evidenced by increased cytotoxicity and apoptosis induction in cancer cells. brieflands.com

Future studies should explore the potential synergistic interactions between this compound and a variety of established drugs. This could involve screening combinations of this compound with different classes of chemotherapeutic agents against a panel of cancer cell lines. It is also worth investigating the combination of this compound with other bioactive phytochemicals. juniperpublishers.com For instance, the combination of the antibiotic rifampicin (B610482) and the anti-worm drug albendazole (B1665689) has been shown to act synergistically, significantly reducing treatment time for certain parasitic infections. lstmed.ac.uk A similar approach could be applied to this compound to identify novel synergistic combinations for various diseases. It is important to note that when compounds are used in combination, a variety of interactions are possible, including additive, synergistic, or antagonistic effects. brieflands.com Therefore, thorough investigation is necessary to identify combinations that result in a synergistic elevation of therapeutic activity.

Investigation of Delivery Systems and Formulation Strategies for Optimized this compound Bioavailability

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs. nih.gov These include:

Amorphous Solid Dispersions (ASDs): This technique involves converting the crystalline drug into a more soluble amorphous form by dispersing it in a polymer matrix. contractpharma.com ASDs can increase drug solubility by 5 to 100-fold. contractpharma.com

Particle Size Reduction: Reducing the particle size of the drug to the nanometer scale can increase its surface area, leading to enhanced dissolution and absorption. researchgate.netnih.gov

Liposomes and Nanoparticles: Encapsulating the drug within lipid-based carriers like liposomes or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes. nih.govrsc.org These nano-based drug delivery systems can also be engineered for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects. nih.gov

A study on a rhinacanthin-rich extract (RRE) has already highlighted the challenges of its poor water solubility. mdpi.com To overcome this, a ternary inclusion complex involving β-cyclodextrin and PVP K30 was developed to enhance its solubility. mdpi.com Furthermore, the development of orodispersible dosage forms, such as tablets and films, has been explored to create more patient-friendly formulations. mdpi.comresearchgate.net These approaches demonstrate the potential for formulation science to improve the delivery and therapeutic application of this compound. Future research should continue to explore and optimize these and other advanced drug delivery systems to maximize the bioavailability and therapeutic impact of this promising natural compound.

Q & A

Q. Answer :

- In vitro cytotoxicity : Use cell lines such as KB (oral carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) with assays like MTT or Sulforhodamine B (SRB). Compare IC50 values across studies for consistency .

- Validation : Include positive controls (e.g., doxorubicin) and normalize results against solvent-only treatments to isolate compound-specific effects .

- Data reporting : Tabulate IC50 values with standard deviations from triplicate experiments, as exemplified in studies on HepG2 and SiHa cell lines .